N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide
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Overview
Description
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide is an organic compound with a complex structure It is characterized by the presence of two amino groups and two oxoethyl groups attached to a central butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide typically involves the reaction of 3-methylbutanoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Aqueous medium
- Reaction time: 2-3 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The process typically includes:
- Continuous addition of reactants
- Real-time monitoring of reaction parameters
- Efficient separation and purification techniques
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reaction conditions typically involve acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of N,N-bis(2-oxoethyl)-3-methylbutanamide.
Reduction: Formation of N,N-bis(2-hydroxyethyl)-3-methylbutanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of amino and oxo groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-amino-2-oxoethyl)-2-propenamide
- N,N-bis(2-amino-2-oxoethyl)-2-bromobutanamide
- N,N-bis(2-amino-2-oxoethyl)-2-ethyl-2-(N′-hydroxycarbamimidoyl)butanamide
Uniqueness
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide is unique due to its specific structural features, such as the 3-methylbutanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
N,N-bis(2-amino-2-oxoethyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-6(2)3-9(15)12(4-7(10)13)5-8(11)14/h6H,3-5H2,1-2H3,(H2,10,13)(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAVDGMUZWTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC(=O)N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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